molecular formula C20H26O4<br>C6H4(CO2C6H11)2<br>C20H26O4 B1670489 Dicyclohexyl phthalate CAS No. 84-61-7

Dicyclohexyl phthalate

Cat. No.: B1670489
CAS No.: 84-61-7
M. Wt: 330.4 g/mol
InChI Key: VOWAEIGWURALJQ-UHFFFAOYSA-N
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Description

Dicyclohexyl phthalate is an organic compound that belongs to the class of phthalate esters. It is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a granular solid at room temperature and is known for its application in various industrial products, including adhesives, sealants, and plastic and rubber products .

Safety and Hazards

DCHP may cause an allergic skin reaction and may damage the unborn child . It is also classified as harmful to aquatic life with long-lasting effects . Fine dust clouds of DCHP may form explosive mixtures with air .

Future Directions

DCHP is currently undergoing risk evaluation by the EPA . The primary use of DCHP as a plasticizer in adhesives and plastic and rubber products and resins is being evaluated for potential risks and hazards . The EPA is also considering the conditions of use, exposures, and hazards of DCHP .

Biochemical Analysis

Biochemical Properties

Dicyclohexyl phthalate plays a significant role in biochemical reactions, particularly as an endocrine disruptor. It has been identified as a glucocorticoid receptor antagonist, meaning it can bind to and inhibit the activity of glucocorticoid receptors . This interaction affects the expression of glucocorticoid-responsive genes, such as G6Pase, PEPCK, FAS, GILZ, and MKP-1, by antagonizing the effects of dexamethasone-induced glucocorticoid receptor activation . Additionally, this compound has been shown to interact with human serum albumin, inducing changes in its secondary structure through hydrogen bonds and van der Waals forces .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been demonstrated to act as a potent pregnane X receptor (PXR) agonist, leading to higher plasma cholesterol levels in wild-type mice . This activation of intestinal PXR results in hyperlipidemia and increased circulating ceramides . Furthermore, this compound has been shown to antagonize glucocorticoid receptor activity in HeLa cells, affecting gene expression and protein levels of glucocorticoid-responsive genes . These interactions highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been identified as a glucocorticoid receptor antagonist, binding to the receptor and inhibiting its activity . This inhibition affects the nuclear translocation of the receptor and the expression of glucocorticoid-responsive genes . Additionally, this compound interacts with human serum albumin through hydrogen bonds and van der Waals forces, inducing changes in the protein’s secondary structure . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound can induce endocrine-disrupting effects, such as antagonizing glucocorticoid receptor activity, in a dose-responsive manner . Additionally, this compound has been shown to affect lipid metabolism and cholesterol levels in animal models . The stability and degradation of the compound in laboratory settings, as well as its long-term effects on cellular function, are important considerations for understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a two-generation reproductive toxicity study in rats, exposure to this compound at concentrations of 240, 1200, or 6000 ppm resulted in various changes, including inhibition of body weight gain, hypertrophy of hepatocytes, and hypertrophy of thyroidal follicular epithelial cells . Higher doses led to increased liver and thyroid weights, renal proximal tubular epithelial changes, and reduced prostatic weight in male rats . These findings highlight the compound’s potential toxic and adverse effects at high doses.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose and lipid metabolism. It has been shown to enhance lipid uptake and accumulation in human hepatocytes and adipocytes, upregulating genes involved in lipid biosynthesis . The compound also affects the expression of key enzymes in gluconeogenesis, such as G6PC and FBP1 . These metabolic perturbations are mediated through the activation of the peroxisome proliferator-activated receptor (PPAR) and adenosine monophosphate-activated protein kinase (AMPK) signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, such as its ability to bind to human serum albumin . This binding affects its localization and accumulation within cells, impacting its overall bioavailability and activity.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with specific biomolecules and cellular compartments. The compound has been shown to bind to glucocorticoid receptors, affecting their nuclear translocation and activity . Additionally, its interactions with human serum albumin induce changes in the protein’s secondary structure, potentially affecting its localization within cells . These subcellular interactions contribute to the compound’s overall biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexyl phthalate is synthesized through the esterification reaction of phthalic anhydride with cyclohexanol. The reaction typically requires an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, to proceed efficiently. The reaction conditions usually involve heating the reactants to a temperature that facilitates the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride and cyclohexanol, are mixed in the presence of an acid catalyst and heated to the required temperature. The reaction mixture is then subjected to purification steps to isolate the desired product. This may include distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl phthalate, being an ester, undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Diisononyl phthalate (DINP)
  • Di-2-propyl heptyl phthalate (DPHP)
  • Diisodecyl phthalate (DIDP)
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)
  • Dioctyl terephthalate (DOTP)
  • Citrate esters

Comparison: Dicyclohexyl phthalate is unique among phthalates due to its specific structure and properties. While other phthalates like diisononyl phthalate and di-2-propyl heptyl phthalate are also used as plasticizers, this compound’s ability to act as a glucocorticoid receptor antagonist sets it apart. This property makes it particularly useful in studies related to endocrine disruption and toxicology .

Properties

IUPAC Name

dicyclohexyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2
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InChI Key

VOWAEIGWURALJQ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3
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Molecular Formula

C20H26O4, Array
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DSSTOX Substance ID

DTXSID5025021
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Molecular Weight

330.4 g/mol
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Physical Description

Dicyclohexyl phthalate is a white granular solid with an aromatic odor. Water insoluble. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Hawley], WHITE CRYSTALLINE POWDER.
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Boiling Point

392 to 455 °F at 4 mmHg (NTP, 1992), BP: 224 °C at 4 mm Hg, at 0.5kPa: 222-228 °C
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Flash Point

405 °F (NTP, 1992), 180-190 °C c.c.
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Solubility

Insoluble (NTP, 1992), In water, 4.0 mg/L at 24 °C., Slightly soluble in chloroform; soluble in ethanol, diethyl ether, Soluble in most organic solvents, SOL IN LINSEED & CASTOR OILS, Solubility in water: none
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Density

1.383 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.383 g/cu cm at 20 °C, 1.4 g/cm³
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Vapor Pressure

0.1 mmHg at 302 °F (NTP, 1992), 0.00000087 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/, 8.69X10-7 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible
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Mechanism of Action

Endocrine disrupting chemicals (EDCs) may potentially worsen infectious diseases because EDCs disturb human immune function by interfering with endocrine balance. To evaluate the influence of EDCs on the innate immune function of macrophages, we investigated the effects of 37 possible EDCs on lipopolysaccharide-induced activation of the IFN-beta promoter. Alachlor, atrazine, benomyl, bisphenol A, carbaryl, diethyl phthalate, dipropyl phthalate, kelthane, kepone, malathion, methoxychlor, octachlorostyrene, pentachlorophenol, nonyl phenol, p-octylphenol, simazine and ziram all inhibited the activation. Kepone and ziram showed strong inhibitory effects. Aldicarb, amitrole, benzophenone, butyl benzyl phthalate, 2,4-dichlorophenoxy acetic acid, dibutyl phthalate, 2,4-dichlorophenol, dicyclohexyl phthalate, diethylhexyl adipate, diethylhexyl phthalate, dihexyl phthalate, di-n-pentyl phthalate, methomyl, metribuzin, nitrofen, 4-nitrotoluene, permethrin, trifluralin, 2,4,5-trichlorophenoxyacetic acid and vinclozolin had no significant effects at 100 muM. These results indicate that some agrochemicals and resin-related chemicals may potentially inhibit macrophage function, which suggests that endocrine disruptors may influence the development of infectious diseases., Xenoestrogen dialkyl phthalates, C(6)H(4)(COOC(n)H(m))(2), lack the phenolic hydroxyl group that is an essential structural component of the steroid A ring of 17 beta-estradiol. In order to examine whether dialkyl phthalates imitate the steroid structure, we have synthesized a series of 4-hydroxyl derivatives of dialkyl phthalates. The compounds were examined for their ability to displace [(3)H]17 beta-estradiol from the recombinant human estrogen receptor, which was expressed on Sf9 cells using the vaculovirus expression system. Dialkyl 4-hydroxyl phthalates were found to exhibit several-fold higher binding affinities compared to phthalates without the 4-hydroxyl group. From the analyses of receptor binding modes of dialkyl phthalates with and without the 4-hydroxyl group, it was deduced that the phthalic benzene ring mimics the steroid A ring. A biphasic binding curve observed for dicyclohexyl phthalate was also depicted by its 4-hydroxyl derivative, but it increased binding affinity only at the high affinity binding site. These data suggest that the phthalate benzene moiety recognizes the core of the estrogen receptor binding site and the hydrophobic interaction of the dialkyl moiety substantiates the binding characteristics of the phthalates. The present data indicate that even chemicals with slight structural analogy and weak receptor affinity can perturb the endocrine system when administered in high concentrations.
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Color/Form

White granular solid, White, crystalline solid, Prisms from alcohol

CAS No.

84-61-7
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Melting Point

144 to 149 °F (NTP, 1992), 66 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: How does DCHP interact with biological systems?

A1: DCHP has been identified as a potent and selective agonist for the Pregnane X Receptor (PXR) []. This receptor plays a crucial role in xenobiotic metabolism and has been implicated in atherosclerosis development. DCHP also exhibits anti-estrogenic activity by inhibiting both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) [].

Q2: What are the downstream effects of DCHP's interaction with PXR?

A2: DCHP activation of PXR leads to increased plasma cholesterol levels in mice []. This effect is mediated by the activation of intestinal PXR, which stimulates the expression of genes involved in lipogenesis and ceramide synthesis []. DCHP exposure also increases circulating ceramides, which are considered novel predictors of cardiovascular disease [].

Q3: How does DCHP's anti-estrogenic activity manifest in biological systems?

A3: DCHP inhibits ERα and ERβ activities stimulated by 17β-estradiol (E2) in human breast cancer cell lines []. This suggests that DCHP may interfere with estrogen signaling pathways, potentially impacting hormone-sensitive tissues and processes.

Q4: What is the molecular formula and weight of DCHP?

A4: The molecular formula of DCHP is C20H26O4, and its molecular weight is 330.42 g/mol.

Q5: Is there any spectroscopic data available for DCHP?

A5: Yes, researchers have characterized DCHP using various spectroscopic techniques. One study utilized 1H-NMR, Infrared (IR), and Ultraviolet-visible (UV) spectroscopy to confirm the structure of synthesized DCHP []. Additionally, researchers studying the dissociation of DCHP by low-energy electron impact employed mass spectrometry to identify the resulting ionic fragments [].

Q6: What are the applications of DCHP as a plasticizer?

A6: DCHP is widely used as a plasticizer in various applications, including polyvinyl chloride (PVC) products, adhesives, and printing inks []. Its role is to enhance the flexibility, workability, and durability of these materials.

Q7: How does DCHP affect the properties of materials it is added to?

A7: DCHP improves the flexibility and processability of materials like polystyrene and poly(vinyl acetate) by interacting with the polymer chains and increasing their free volume []. This effect is influenced by factors like temperature and the concentration of DCHP [].

Q8: Have there been any computational studies on DCHP?

A9: Yes, molecular docking and simulation studies have been conducted to understand the interactions of DCHP and its monophthalate metabolite, mono-cyclohexyl phthalate (MCHP), with the human glucocorticoid receptor (hGR) []. These studies showed that both DCHP and MCHP bind to the active site of hGR, suggesting a potential role in glucocorticoid-mediated adipogenesis [].

Q9: How does the structure of DCHP influence its estrogenic/anti-estrogenic activity?

A10: Studies investigating the structure-activity relationship of various phthalates, including DCHP, have shown that the length and structure of the alkyl chain significantly impact their ability to bind to the estrogen receptor []. DCHP, with its cyclohexyl rings, exhibited a biphasic binding curve, suggesting an interaction with two different estrogen receptor conformations [].

Q10: What are the known toxicological effects of DCHP?

A11: Research indicates that DCHP can cause adverse effects on the liver, kidneys, and reproductive system of rats [, , ]. In utero exposure to DCHP has been linked to testicular damage, reduced testosterone levels, and Leydig cell aggregation in male offspring [, , ]. These effects are dose-dependent and vary between sexes.

Q11: What are the regulatory implications of DCHP's toxicity?

A12: The United States Consumer Product Safety Commission (CPSC) has prohibited the use of DCHP in concentrations exceeding 0.1% in children's toys and child care articles due to concerns regarding its potential endocrine-disrupting effects [].

Q12: What analytical methods are used to detect and quantify DCHP?

A13: Several analytical techniques have been employed to determine DCHP levels in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing DCHP in environmental and food samples [, , , ]. High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) or mass spectrometers (MS), is also used for DCHP analysis, particularly in cosmetic products and beverages [, ].

Q13: What is the environmental fate of DCHP?

A14: DCHP has been detected in various environmental compartments, including surface water [], soil [], and fish muscles []. It tends to accumulate in sediment due to its relatively high octanol-water partition coefficient (Kow) []. Biodegradation is a significant removal pathway for DCHP in aerobic sewage treatment systems, although its persistence and potential for bioaccumulation warrant further investigation [].

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